molecular formula C15H17F3N6O2 B2698328 1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 2034358-74-0

1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B2698328
CAS No.: 2034358-74-0
M. Wt: 370.336
InChI Key: XJQWEXIMGMBLGG-UHFFFAOYSA-N
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Description

1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a high-purity synthetic chemical compound designed for research and development purposes. This urea derivative features a triazine heterocycle, a common pharmacophore and agrochemical scaffold, suggesting significant potential for use in discovery programs. The structural motif of the 1,3,5-triazine core is found in various herbicidal agents, such as sulfonylurea herbicides, indicating its potential application in the development of novel plant protection products . Furthermore, the incorporation of the 3-(trifluoromethyl)phenyl group, a moiety known for enhancing metabolic stability and binding affinity, makes this compound a candidate of interest in medicinal chemistry for the design of enzyme inhibitors or receptor antagonists. The precise mechanism of action is dependent on the specific research context but may involve interference with biological processes such as enzyme function or cellular signaling pathways. This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to leverage this compound as a key intermediate or building block in agrochemical science, pharmaceutical development, and other chemical biology investigations.

Properties

IUPAC Name

1-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N6O2/c1-24(2)12-21-11(22-14(23-12)26-3)8-19-13(25)20-10-6-4-5-9(7-10)15(16,17)18/h4-7H,8H2,1-3H3,(H2,19,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQWEXIMGMBLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H18F3N5OC_{16}H_{18}F_3N_5O, with a molecular weight of approximately 393.35 g/mol. The structure features a triazine ring substituted with dimethylamino and methoxy groups, linked to a urea moiety and a trifluoromethyl phenyl group. This unique arrangement contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The urea linkage may interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of drug design where enzyme inhibition can lead to therapeutic effects.
  • Receptor Modulation : The presence of the trifluoromethyl group enhances lipophilicity and may improve binding affinity to specific receptors, influencing signal transduction pathways.

Anticancer Activity

Several studies have indicated that compounds containing triazine derivatives exhibit anticancer properties. For instance, research has shown that similar triazine-based compounds can inhibit cell proliferation in various cancer cell lines. The exact mechanism often involves the induction of apoptosis and cell cycle arrest.

Neuroprotective Effects

Triazine derivatives have been studied for their neuroprotective potential. The interaction with monoamine oxidase (MAO) enzymes suggests that these compounds could mitigate neurotoxic effects associated with neurodegenerative diseases. A study evaluating the biological activity of related compounds found that they could inhibit MAO-B, thereby reducing oxidative stress in neuronal cells .

Case Studies

  • Antitumor Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of triazine derivatives similar to our compound. Results showed significant inhibition of tumor growth in xenograft models, suggesting potential for development as an anticancer agent .
  • Neurotoxicity Assessment : Research assessing the neurotoxic potential of related compounds indicated that modifications in the triazine structure could lead to reduced neurotoxicity while maintaining therapeutic efficacy against neurodegenerative conditions .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaBiological ActivityReference
Compound AC16H18F3N5OAnticancer
Compound BC20H25F3N6ONeuroprotective
Compound CC12H17N7O3MAO Inhibition

Comparison with Similar Compounds

Structural Analogs in the Triazinylurea Class

The target compound shares a triazine-urea scaffold with several herbicidal agents. Key structural analogs include:

1-(3,4-Dichlorophenyl)-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea
  • Structure : The triazine ring here is substituted with methoxy (4-position) and methyl (6-position) groups, while the urea moiety is attached to a 3,4-dichlorophenyl group.
  • Key Differences: Triazine Substituents: Methyl and methoxy groups (vs. dimethylamino and methoxy in the target compound). Phenyl Group: 3,4-Dichlorophenyl (electron-withdrawing Cl) vs. 3-(trifluoromethyl)phenyl (strongly electron-withdrawing CF₃).
  • Implications: The dimethylamino group in the target compound may enhance solubility in polar solvents compared to the methyl group in this analog.
Triasulfuron ([82097-50-5])
  • Structure : A sulfonylurea herbicide with a 4-methoxy-6-methyl-triazine moiety linked to a 2-(2-chloroethoxy)phenylsulfamoyl group.
  • Key Differences: Linker: Sulfamoyl bridge (vs. methylene-urea bridge in the target compound). Triazine Substituents: Methoxy and methyl (vs. dimethylamino and methoxy). Phenyl Group: Chloroethoxy substitution (vs. trifluoromethyl).
  • Implications : Sulfonylureas like triasulfuron exhibit ALS-inhibiting activity, but the methylene-urea linker in the target compound may alter binding kinetics or metabolic stability .
Metsulfuron-Methyl
  • Structure : Features a 4-methoxy-6-methyl-triazine ring connected via a sulfonylurea bridge to a methyl benzoate group.
  • Key Differences: Triazine Substituents: Methoxy and methyl (vs. dimethylamino and methoxy). Functional Groups: Sulfonylurea and ester (vs. methylene-urea and trifluoromethylphenyl).

Physicochemical and Functional Comparisons

Property Target Compound 1-(3,4-Dichlorophenyl)-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea Triasulfuron Metsulfuron-Methyl
Triazine Substituents 4-Dimethylamino, 6-methoxy 4-Methoxy, 6-methyl 4-Methoxy, 6-methyl 4-Methoxy, 6-methyl
Urea/Sulfonylurea Linker Methylene-urea Urea Sulfonylurea Sulfonylurea
Phenyl Group 3-(Trifluoromethyl)phenyl 3,4-Dichlorophenyl 2-(2-Chloroethoxy)phenyl Methyl benzoate
Molecular Weight (g/mol) ~386.3 (estimated) 356.2 401.8 381.4
Key Functional Groups CF₃ (lipophilicity-enhancing) Cl (electron-withdrawing) Cl, sulfamoyl Methyl ester, sulfonyl

Mechanistic and Application Insights

  • ALS Inhibition: Sulfonylureas (e.g., triasulfuron, metsulfuron-methyl) and triazinylureas (e.g., the target compound) typically inhibit ALS, a key enzyme in branched-chain amino acid synthesis. The dimethylamino group in the target compound may modulate binding affinity to the ALS active site .
  • Metabolic Stability : The trifluoromethyl group in the target compound could enhance resistance to oxidative degradation compared to chlorinated phenyl groups in analogs .
  • Selectivity : Substituents on the phenyl ring (e.g., CF₃ vs. Cl) influence weed spectrum and crop selectivity due to differences in uptake and translocation .

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